Lead acetate, basic

Description

Properties

IUPAC Name |

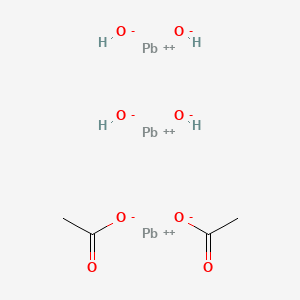

lead(2+);diacetate;tetrahydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOJXAQYHIVPFI-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O8Pb3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

8.1e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-32-6 | |

| Record name | Lead subacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEAD SUBACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7DT27250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Monobasic Lead Acetate

Abstract

Monobasic lead acetate, a member of the basic lead acetate family, holds a unique position in chemical applications, distinct from its neutral counterpart, lead(II) acetate. This technical guide provides an in-depth exploration of the physicochemical properties of monobasic lead acetate, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the methodologies used for its characterization. It aims to serve as a comprehensive resource, grounded in scientific literature, to support research and development activities where this compound may be of interest. While its direct role in modern drug development is limited by its inherent toxicity, its applications as a reagent and the analytical principles it embodies remain relevant.

Introduction and Nomenclature

Lead acetate and its derivatives have a long and storied history, once notoriously used as a sweetener in ancient Rome ("sugar of lead") and later in medicinal formulations as an astringent.[1] Monobasic lead acetate is part of a class of compounds known as basic lead acetates, which are formed when lead(II) oxide is treated with acetic acid.[2] Unlike neutral lead(II) acetate, Pb(CH₃COO)₂, basic lead acetates contain hydroxide groups.

The term "monobasic lead acetate" can be ambiguous, as the stoichiometry of basic salts can vary. It most commonly refers to a compound with the approximate formula Pb(CH₃COO)₂·Pb(OH)₂ or related structures like bis(acetato)tetrahydroxytrilead, Pb₃(OH)₄(CH₃COO)₂.[3] For the purpose of this guide, we will consider the properties of this class of compounds, often supplied commercially under CAS Number 51404-69-4 or 1335-32-6.[4]

It is crucial to distinguish monobasic lead acetate from the more commonly discussed lead(II) acetate (anhydrous and trihydrate) and the highly oxidative lead(IV) acetate, as their properties and applications differ significantly.

Core Physicochemical Properties

The utility and behavior of monobasic lead acetate are dictated by its fundamental physical and chemical characteristics. These properties are summarized in Table 1, followed by a detailed discussion.

| Property | Value / Description | Source(s) |

| Chemical Formula | Variable; often represented as Pb(CH₃COO)₂·Pb(OH)₂ or Pb₃(OH)₄(CH₃COO)₂ | [3] |

| CAS Number | 51404-69-4, 1335-32-6 | [4] |

| Appearance | White, heavy, crystalline powder. | |

| Molar Mass | Variable depending on exact stoichiometry. For Pb(CH₃COO)₂·Pb(OH)₂, it is approx. 566.5 g/mol . | |

| Solubility | Soluble in water (with an alkaline reaction), slightly soluble in ethanol. In air, it can absorb CO₂ and become less soluble. | |

| Melting Point | Decomposes on heating. Thermal decomposition events are observed starting around 185°C. | [5] |

| Density | Data for neutral anhydrous lead(II) acetate is 3.25 g/cm³. Basic forms are also dense powders. | [1] |

| Stability | Stable under standard conditions but reactive upon heating or exposure to certain chemicals. |

Solubility Profile

Monobasic lead acetate is soluble in water, where its solution exhibits an alkaline pH. This is a key differentiator from neutral lead(II) acetate. The presence of hydroxide moieties allows it to act as a base. Its solubility in ethanol is limited. A critical aspect of its behavior in aqueous solutions is its reaction with atmospheric carbon dioxide. Over time, exposure to air will cause the precipitation of lead carbonate, rendering the solution turbid and incompletely soluble. This reactivity is a crucial consideration for the preparation and storage of its solutions, which should be kept in tightly sealed containers.

Crystal and Molecular Structure

The crystal structures of lead acetates are complex and exhibit polymeric features. While the structure of lead(II) acetate trihydrate is a 1D coordination polymer, and the anhydrous form is a 2D polymer, the structures of basic lead acetates are even more intricate.[4] Research has identified various complex basic lead acetates, such as Pb₄O(Ac)₆ and Pb₂O(Ac)₂, which form during the thermal decomposition of the trihydrate.[6] A definitive, simple crystal structure for Pb(CH₃COO)(OH) is not well-documented, likely because reactions often yield mixtures of basic salts with more complex oxo/hydroxo-bridged lead clusters. For example, the corrosion product Pb₃O₂(CH₃COO)₂·0.5H₂O has been characterized and shown to contain chains of edge-sharing Pb₄O tetrahedra.[3] This structural complexity, involving inorganic lead-oxygen networks linked by organic acetate groups, is fundamental to understanding its chemical behavior.

Thermal and Spectroscopic Characterization

Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of monobasic lead acetate.[7] A study on alkaline lead acetate (Pb(CH₃COO)₂·PbO·H₂O) revealed a multi-stage decomposition process under an oxygen atmosphere.[5]

-

Stage 1 (185°C - 240°C): An initial exothermic decomposition event with associated weight loss.[5]

-

Subsequent Stages (up to 350°C): Further weight loss occurs through a series of exothermic steps.[5]

-

Oxidation (approx. 355°C - 460°C): A weight gain can be observed, attributed to the oxidation of lead in the presence of oxygen.[5]

-

Final Decomposition (above 500°C): The final stage of weight loss leads to the formation of lead(II) oxide (PbO) as the end product.[5]

This complex decomposition pathway underscores the importance of precise temperature control when using this reagent in high-temperature applications.

Caption: Simplified thermal decomposition pathway of alkaline lead acetate.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule.[8] For monobasic lead acetate, the spectra are characterized by vibrations of the acetate and hydroxide ligands.

-

Acetate Vibrations: The key signatures are the asymmetric (νₐ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻). These typically appear in the regions of 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The separation between these two peaks (Δν) can provide insight into the coordination mode of the acetate ligand (e.g., monodentate, bidentate chelating, or bridging).

-

Hydroxide Vibrations: A broad absorption band in the high-frequency region of the IR spectrum (around 3400-3600 cm⁻¹) is indicative of the O-H stretching vibration of the hydroxide groups and any associated water of hydration.

-

Pb-O Vibrations: Bands in the far-infrared region (typically below 600 cm⁻¹) can be attributed to the stretching and bending modes of the lead-oxygen bonds.

While a detailed spectral library for pure monobasic lead acetate is scarce, analysis of related compounds like basic lead carbonates shows characteristic peaks for hydroxide (e.g., ~3535 cm⁻¹) and carbonate groups.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For lead acetates, ¹H, ¹³C, and ²⁰⁷Pb NMR are relevant.

-

¹H and ¹³C NMR: The acetate group gives rise to simple signals. In ¹H NMR, a singlet for the methyl protons (CH₃) is expected. In ¹³C NMR, signals for the methyl carbon and the carboxylate carbon would be observed.

-

²⁰⁷Pb NMR: Lead-207 NMR is a specialized but powerful technique for directly probing the lead center. The chemical shift of ²⁰⁷Pb is highly sensitive to its coordination environment and oxidation state, spanning a vast range of over 17,000 ppm.[9] Solid-state ²⁰⁷Pb NMR has been used to characterize various lead carboxylates, revealing that the chemical shift tensor is sensitive to both the coordination geometry and the crystal packing of the acyl chains.[10] This technique can distinguish between different lead species in a mixture, making it a valuable tool for quality control and structural elucidation.[11]

Chemical Reactivity and Analytical Applications

Key Chemical Reactions

Monobasic lead acetate's reactivity is characterized by its basicity and the presence of Pb²⁺ ions.

-

Reaction with Hydrogen Sulfide (H₂S): A classic and highly sensitive reaction is the formation of a black or grey precipitate of lead(II) sulfide (PbS) upon exposure to H₂S.[1][12] This reaction forms the basis of a common qualitative test for hydrogen sulfide.

-

Pb²⁺(aq) + H₂S(g) → PbS(s) + 2H⁺(aq)

-

-

Precipitation Reactions: As a source of soluble Pb²⁺ ions, it undergoes precipitation reactions with various anions, such as halides (Cl⁻, I⁻) and chromate (CrO₄²⁻), forming insoluble lead salts.[13]

-

Use in Organic Synthesis: While lead(IV) acetate is a more common oxidizing agent in organic synthesis, lead(II) compounds can also serve as precursors or reagents.[14] For instance, lead acetate is used in the detection of tannins and flavonoids in phytochemical analysis, where it forms precipitates with these phenolic compounds.[15]

Protocols for Analysis and Synthesis

Protocol 4.2.1: Synthesis of Monobasic Lead Acetate Solution

Causality: This protocol utilizes the reaction between lead(II) oxide (litharge) and lead(II) acetate in an aqueous medium to form a stable solution of basic lead acetate. The excess lead oxide ensures the formation of the basic salt.

-

Reagents and Equipment:

-

Lead(II) oxide (PbO), 14.0 g

-

Lead(II) acetate trihydrate [Pb(CH₃COO)₂·3H₂O], 22.0 g

-

Deionized water

-

250 mL Erlenmeyer flask, 100 mL volumetric flask, filter paper.

-

-

Procedure: a. In the Erlenmeyer flask, dissolve 22.0 g of lead(II) acetate trihydrate in 70 mL of deionized water. Gentle heating may be applied to facilitate dissolution. b. Separately, make a slurry of 14.0 g of lead(II) oxide in 20 mL of deionized water. c. Add the lead oxide slurry to the lead acetate solution with continuous stirring. d. Shake the mixture vigorously for 5 minutes. e. Seal the flask and allow it to stand at room temperature for several days (e.g., one week), with occasional shaking, to ensure the reaction goes to completion. f. Filter the solution to remove any unreacted solid. g. Transfer the clear filtrate to a 100 mL volumetric flask and dilute to the mark with boiled, cooled deionized water.

-

Validation & Storage: The resulting solution should be clear and stored in a tightly sealed container to prevent absorption of atmospheric CO₂.

Caption: Workflow for the synthesis of a monobasic lead acetate solution.

Protocol 4.2.2: Quantitative Analysis of Lead by Complexometric Titration

Causality: This method provides a reliable quantification of lead(II) ions. EDTA (ethylenediaminetetraacetic acid) is a strong chelating agent that forms a very stable, water-soluble 1:1 complex with Pb²⁺. The endpoint is detected using a metallochromic indicator, such as Xylenol Orange, which changes color when it is displaced from the lead ion by the stronger chelating agent, EDTA.

-

Reagents and Equipment:

-

0.01 M EDTA standard solution

-

20% hexamethylenetetramine solution (buffer)

-

Xylenol Orange indicator

-

Sample containing an unknown concentration of monobasic lead acetate

-

Buret, beaker (100 mL), volumetric pipette.

-

-

Procedure: a. Accurately pipette a known volume of the lead acetate sample solution into the 100 mL beaker. b. Dilute with approximately 60 mL of deionized water. c. Add the hexamethylenetetramine solution dropwise until the pH of the solution is approximately 5. This buffer system is crucial for ensuring the optimal pH for the Pb-EDTA complex formation and indicator performance. d. Add a few milligrams of the Xylenol Orange indicator. The solution should turn a reddish-purple color, indicating the formation of the Pb-indicator complex. e. Titrate the solution with the 0.01 M EDTA standard solution. The endpoint is reached when the solution color changes sharply from reddish-purple to a clear yellow.

-

Calculation & Validation: The concentration of lead in the sample can be calculated based on the volume of EDTA titrant used. The sharpness of the endpoint serves as an internal validation of the method's precision.

Relevance and Applications in a Research Context

While the high toxicity of lead compounds severely restricts their use in final pharmaceutical products, lead acetates have found niche applications in research and development.

-

Reagents in Organic Synthesis: Lead(IV) acetate, often prepared from lead(II) acetate, is a powerful oxidizing agent used for various transformations, such as the cleavage of 1,2-diols and the oxidative decarboxylation of carboxylic acids.[14][16] These are important reactions in the synthesis of complex organic molecules.

-

Analytical Reagent: Its classic use for detecting hydrogen sulfide is still relevant in many laboratory settings.[12] Furthermore, a method for the rapid detection of residual sulfur dioxide in herbal medicines utilizes a lead acetate-based test strip, showcasing its utility in quality control.[17]

-

Biochemical Research: Lead acetate has been used in biochemical research, for example, in studies of protein precipitation and enzyme inhibition.[18] Its toxic effects are also studied to understand the mechanisms of heavy metal poisoning.

-

Specialized Pharmaceutical Synthesis: In a specific application, a lead acetate solution has been used as a UV filter (absorbing wavelengths below 275 nm) to improve the yield of Vitamin D from the photochemical reaction of ergosterol, preventing the formation of undesirable by-products.

Safety and Handling

Monobasic lead acetate is a hazardous substance and must be handled with extreme care. It is classified as a suspected carcinogen and is known to be a reproductive toxin.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

-

Handling: Avoid all contact with skin and eyes. Do not ingest.

-

Disposal: Dispose of all waste containing lead acetate as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Monobasic lead acetate is a compound with a rich set of physicochemical properties defined by its complex, often polymeric structure containing both acetate and hydroxide ligands. Its thermal instability, characteristic spectroscopic signatures, and reactivity make it a subject of continued academic interest. While its direct application in drug development is precluded by its toxicity, its role as a versatile chemical reagent and an analytical tool provides valuable context for researchers. The protocols and data presented in this guide offer a foundation for the safe and effective use of this compound in a controlled laboratory setting, emphasizing the need for a thorough understanding of its properties to ensure scientific integrity and operational safety.

References

- Sajadi, S. M., & Naderi, H. R. (n.d.). Thermal Behavior of Alkaline Lead Acetate, a Study of Thermogravimetry and Di erential Scanning Calorimetry. Scientia Iranica.

-

Wikipedia. (n.d.). Lead(II) acetate. Retrieved from [Link]

- Boruah, A. K., et al. (2021). Lead Tetraacetate in Organic Synthesis. Organic & Medicinal Chem IJ, 10(3).

-

Juniper Publishers. (2021, January 4). Lead Tetraacetate in Organic Synthesis. Retrieved from [Link]

-

Wisdom Library. (2025, October 19). Lead acetate test: Significance and symbolism. Retrieved from [Link]

-

Vedantu. (2020, July 2). Lead Acetate: Structure, Formula, Properties & Uses Explained. Retrieved from [Link]

- Mauck, C. M., et al. (2010). Synthesis and structures of Pb3O2(CH3COO)2·0.5H2O and Pb2O(HCOO)2: two corrosion products revisited. Inorganic Chemistry, 49(22), 10736-43.

- O'Connor, R. D., et al. (n.d.).

- Zhao, Y., et al. (2024). Lead acetate-based test strip method for rapid and quantitative detection of residual sulfur dioxide in Chinese herbal medicines. PLoS One, 19(11).

-

AIP Publishing. (2023, June 16). Optic Characterization of Resin Lead Acetate Composites as an Alternative to Lead Glass. Retrieved from [Link]

-

ResearchGate. (n.d.). [Pb(CH 3 COO)(H2O) 3 ] + chains. Retrieved from [Link]

- Bernard, G. M., & Michaelis, V. K. (n.d.). Lead-207 NMR Spectroscopy at 1.

- ACS Publications. (2024, March 6). Benchmark Study on the Calculation of 207Pb NMR Chemical Shifts. Inorganic Chemistry.

-

Amizara Speciality Chemicals. (2025, September 9). Formula and Applications of Lead Acetate. Retrieved from [Link]

- PMC. (n.d.).

-

ResearchGate. (n.d.). Crystal structure of Pb 4 O(Ac) 6 .xH 2 O. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Reddit. (2020, May 23). Lead acetate Pb(CH3COO)2 · 3H2O. Retrieved from [Link]

- ACS Publications. (n.d.).

- Scribd. (n.d.).

- PubMed. (1988). Studies on application of a lead acetate solution as filter to the photochemical reaction of ergosterol to improve the yield of vitamin D. J Nutr Sci Vitaminol (Tokyo), 34(3), 335-42.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Scribd. (n.d.).

-

Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

- CDH Fine Chemical. (n.d.). LEAD (II)

Sources

- 1. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]

- 2. Synthesis, Toxicology and Application of Lead acetate trihydrate_Chemicalbook [chemicalbook.com]

- 3. Synthesis and structures of Pb3O2(CH3COO)2·0.5H2O and Pb2O(HCOO)2: two corrosion products revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 5. Lead Tetraacetate in Organic Synthesis [ideas.repec.org]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Formula and Applications of Lead Acetate [amizaraspecialitychemicals.co.in]

- 12. scribd.com [scribd.com]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. wisdomlib.org [wisdomlib.org]

- 15. researchgate.net [researchgate.net]

- 16. Lead acetate-based test strip method for rapid and quantitative detection of residual sulfur dioxide in Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lead Acetate Technical: Analytical Reagent Uses, Handling & Compliance - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 18. Studies on application of a lead acetate solution as filter to the photochemical reaction of ergosterol to improve the yield of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility & Stability of Basic Lead Acetate

This technical guide details the solubility, preparation, and stability of Lead Subacetate (Basic Lead Acetate), distinct from the neutral Lead(II) Acetate.

Core Definition & Chemical Identity

Lead Subacetate (Basic Lead Acetate) is a complex salt containing both acetate and hydroxide ligands. It is chemically and physically distinct from neutral Lead(II) Acetate (

-

IUPAC Name: Lead(II) bis(acetato)tetrahydroxytrilead (approximate)

-

Common Names: Lead Subacetate, Basic Lead Acetate, Goulard’s Extract.

-

CAS Number: 1335-32-6 (Distinct from Neutral Lead Acetate: 6080-56-4).[1]

-

Chemical Formula: Generally represented as

or -

Appearance: Heavy, white powder or colorless crystals; absorbs

from air.[2][3][4]

Solubility Profile

The solubility of basic lead acetate is governed by the polarity of the solvent and the stability of the lead-hydroxide cluster. Unlike neutral lead salts, its solubility is highly sensitive to

Solubility Data Table

| Solvent | Solubility Characteristics | Quantitative / Qualitative Data | Mechanism of Action |

| Water (Cold) | Soluble | ~6.25 g / 100 mL ( | Hydrolysis yields alkaline solution (pH > 7.5). |

| Water (Boiling) | Very Soluble | ~25.0 g / 100 mL ( | Thermal energy overcomes lattice energy; prone to rapid carbonation if open. |

| Methanol | Soluble | Qualitative (High) | High dielectric constant supports ionic dissociation of the basic complex. |

| Ethanol | Soluble | Qualitative (Moderate) | Soluble, but less than in methanol. Used in some histological fixatives. |

| Glycerol | Freely Soluble | Qualitative (High) | Forms stable glyceroplumbate complexes; prevents precipitation. |

| Diethyl Ether | Insoluble | 0 g / L | Non-polar nature cannot solvate the ionic lead cluster. |

Critical Note: Solutions of basic lead acetate are unstable in air . They absorb atmospheric carbon dioxide to form a white precipitate of Lead Carbonate (

).[5][6]

Preparation Protocol (USP Standard)

This protocol describes the synthesis of Lead Subacetate Test Solution (TS) , the standard reagent form used in analytical chemistry (e.g., USP <251>).

Reagents Required:

-

Lead(II) Acetate Trihydrate (

): 22 g -

Lead(II) Oxide (Litharge, PbO): 14 g

-

Deionized Water (CO2-free): 100 mL

Step-by-Step Methodology:

-

Dissolution: Dissolve 22 g of Neutral Lead Acetate in 100 mL of

-free water in a beaker. -

Activation: Add 14 g of Lead Oxide (PbO) to the solution.

-

Digestive Boiling: Boil the mixture for 30 minutes with constant stirring.

-

Mechanism:[7] The neutral acetate dissolves the oxide, incorporating

into the coordination sphere to form the basic salt. -

Reaction:

-

-

Compensation: Add water periodically to maintain the original volume during boiling.

-

Filtration: Cool the solution. Filter through a fine-porosity filter paper (Whatman No. 42 or equivalent) into a narrow-mouth bottle to remove unreacted PbO.

-

Storage: Immediately seal the bottle to prevent carbonation.

Mechanisms of Action & Instability

The following diagram illustrates the chemical pathways for the formation of Lead Subacetate and its degradation via carbonation.

Figure 1: Synthesis and degradation pathways of Lead Subacetate. Note the irreversible formation of Lead Carbonate upon exposure to air.

Applications in Research & Development

-

Sugar Analysis (Clarification):

-

Function: Basic lead acetate is a potent precipitant for proteins, tannins, gums, and pigments.

-

Protocol: Added to plant extracts or sugar solutions (molasses) to remove interfering optical active substances before polarimetric analysis.

-

Advantage: More effective than neutral lead acetate due to the higher lead content and alkaline pH.

-

-

Histology (Fixative):

-

Used in specialized fixatives for the preservation of mucopolysaccharides. The basic lead ions cross-link acidic groups in tissues.

-

-

Alkaloid Detection:

-

Acts as a reagent to precipitate impurities, leaving alkaloids in solution for subsequent extraction.

-

Safety & Handling (Self-Validating Protocol)

-

PPE: Nitrile gloves, safety goggles, and Fume Hood are mandatory.

-

Waste Disposal: All solutions must be collected in "Heavy Metal Waste" containers. Never pour down the drain.

-

Validation of Quality:

-

Visual Check: The solution must be clear. Turbidity indicates carbonation (formation of

). -

Remedy: If slightly turbid, add 1-2 drops of Acetic Acid. If turbidity persists, the reagent is compromised and must be discarded.

-

References

-

United States Pharmacopeia (USP) . Lead Subacetate Test Solution (TS). USP-NF Online. Link

-

National Center for Biotechnology Information (NCBI) . Lead Subacetate (CID 5284406). PubChem Database.[4][9] Link

-

ChemicalBook . Lead Subacetate Properties and Solubility. Link

-

Cameo Chemicals . Lead Acetate vs. Basic Lead Acetate Reactivity. NOAA. Link

Sources

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Lead Acetate [drugfuture.com]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. Lead acetate (Pb3(AcO)2(OH)4) | C4H10O8Pb3 | CID 5284406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. scribd.com [scribd.com]

- 8. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]

- 9. Glycerol | C3H8O3 | CID 753 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lead Subacetate (CAS 1335-32-6): Analytical Utility, Chemical Mechanisms, and Toxicological Profiling

Executive Summary

Lead subacetate, commonly referred to as basic lead acetate, is an inorganic coordination complex identified by the CAS registry number 1335-32-6. Historically indispensable in carbohydrate chemistry and materials science, this compound is characterized by its unique basicity and high reactivity. While its primary utility lies in its exceptional performance as a clarifying agent for complex organic matrices, its profound toxicological profile as a heavy metal carcinogen has necessitated strict regulatory oversight.

This technical guide provides an in-depth analysis of lead subacetate, exploring its physicochemical properties, mechanistic actions in analytical and biological systems, and field-proven, self-validating experimental protocols for its application and quantification.

Physicochemical Profiling

Lead subacetate is not a simple salt; it is a basic salt complex typically represented as Pb(C₂H₃O₂)₂·2Pb(OH)₂. The presence of hydroxide ligands imparts a distinctly alkaline nature to its aqueous solutions, which is the foundational characteristic driving its precipitating capabilities in laboratory settings.

Table 1: Quantitative Physicochemical Data

| Property | Specification / Value |

| Chemical Name | Lead subacetate (Basic lead acetate) |

| CAS Registry Number | 1335-32-6 |

| Molecular Formula | Pb(C₂H₃O₂)₂·2Pb(OH)₂ (or C₄H₁₀O₈Pb₃) |

| Molecular Weight | 807.72 g/mol |

| Physical Appearance | White, heavy crystalline or dense powder |

| Solubility | Soluble in 16 parts cold water, 4 parts boiling water; insoluble in ethanol |

| Aqueous Reaction | Highly alkaline (due to basic hydroxide groups) |

| Primary Applications | Clarifying agent in sugar analysis, organic synthesis precursor |

| Toxicity Profile | Known carcinogen (Group 2A/NTP), nephrotoxic, neurotoxic |

Mechanisms of Action

The Clarification Mechanism in Analytical Chemistry

In the analysis of complex organic mixtures (such as raw sugarcane juice), optical polarimetry requires a perfectly clear solution. Lead subacetate achieves this through a dual mechanism of acid-base neutralization and complexation. The basic hydroxide (OH⁻) groups neutralize organic acids present in the matrix, while the heavy Pb²⁺ cations form highly insoluble coordination polymers with large organic anions, including proteins, tannins, and colorants. Because simple sugars (e.g., sucrose) do not readily form insoluble complexes with lead under mildly alkaline conditions, they remain in the aqueous phase, allowing for accurate polarimetric quantification without optical interference.

Workflow of sample clarification using Lead Subacetate.

Molecular Mechanisms of Toxicity and Carcinogenesis

The analytical utility of lead subacetate is heavily counterbalanced by its severe toxicity. At the cellular level, the Pb²⁺ ion acts as a toxic "mimic" for essential divalent cations, particularly Ca²⁺ and Zn²⁺. By displacing zinc in the zinc-finger motifs of critical DNA repair enzymes and transcription factors, lead subacetate compromises genomic stability. Furthermore, lead exposure depletes intracellular antioxidants, leading to the accumulation of Reactive Oxygen Species (ROS). This oxidative stress, combined with impaired DNA repair, drives epigenetic alterations and mutagenesis, culminating in renal carcinogenesis, gliomas, and neurotoxicity.

Cellular toxicity and carcinogenic pathways of Pb2+ ions.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed not just as step-by-step instructions, but as self-validating systems where the physical chemistry of the reaction confirms the success of the procedure.

Protocol 1: Matrix Clarification for Polarimetric Sugar Analysis

This method utilizes the high reactivity of lead subacetate to isolate sugars from crude biological matrices.

-

Sample Preparation: Measure exactly 100 mL of raw sugarcane juice (or equivalent organic matrix) into a beaker.

-

Reagent Addition: Add 2.0 g of anhydrous lead subacetate powder directly to the liquid.

-

Causality: The solid powder is strictly preferred over an aqueous lead solution to prevent dilution of the sample, which would artificially alter the optical rotation and skew the final polarimetric calculation.

-

-

Agitation: Stir mechanically for 10 minutes at ambient temperature.

-

Causality: Continuous agitation ensures complete dissolution of the basic lead complex, allowing the OH⁻ groups to neutralize organic acids and the Pb²⁺ ions to fully coordinate with high-molecular-weight impurities.

-

-

Filtration: Pass the suspension through quantitative, ashless filter paper (e.g., Whatman No. 42).

-

Validation Checkpoint: Inspect the filtrate. It must be optically clear and colorless. If the solution remains turbid, the precipitation is incomplete—indicating either an insufficient dose of lead subacetate or a highly acidic matrix that has consumed the basic hydroxide without precipitating the lead salts. In such cases, the protocol must be aborted and restarted with a pre-neutralized matrix.

Protocol 2: Indirect Acidimetry for Basic Lead Quantification

Because lead subacetate is a complex of lead acetate and lead hydroxide, determining the exact basic portion (PbO equivalent) is critical for quality control.

-

Dissolution: Dissolve 5.0 g of lead subacetate in 100 mL of CO₂-free distilled water within a 500 mL volumetric flask.

-

Causality: CO₂-free water is mandatory. Ambient carbon dioxide readily reacts with the basic hydroxide groups to form insoluble lead carbonate, which would artificially lower the basic lead assay.

-

-

Neutralization & Precipitation: Add exactly 50.0 mL of 1 N acetic acid, followed by 100 mL of a 3% sodium oxalate solution.

-

Causality: The acetic acid neutralizes the basic hydroxide. Simultaneously, the sodium oxalate acts as a thermodynamic driving force, quantitatively precipitating all free lead as highly insoluble lead oxalate. This prevents any reverse reaction and stabilizes the equilibrium.

-

-

Dilution & Settling: Dilute to the 500 mL mark with CO₂-free water, mix thoroughly, and allow the precipitate to settle completely.

-

Back-Titration: Decant 100.0 mL of the clear supernatant and titrate the unreacted acetic acid with 1 N NaOH using phenolphthalein as an indicator.

-

Validation Checkpoint: The titration endpoint (a persistent faint pink for >30 seconds) validates the exact consumption of acetic acid. If the endpoint fades rapidly, it indicates ongoing, slow precipitation of lead oxalate, meaning the sample was not allowed sufficient time to settle in Step 3.

Regulatory and Safety Considerations

Due to its classification as a potent animal carcinogen and a severe environmental hazard, the handling of CAS 1335-32-6 requires stringent safety protocols. Lead subacetate is listed under multiple hazardous waste codes (e.g., TCLP thresholds) and must be disposed of via certified heavy-metal waste streams. Its use in modern laboratories is increasingly being replaced by less toxic alternatives (such as aluminum-based clarifiers), though it remains a gold standard reference reagent in specific pharmacopeial and agricultural assays.

References

-

PubChem . "Lead acetate (Pb3(AcO)2(OH)4) | CID 5284406". National Center for Biotechnology Information. URL:[Link]

-

OEHHA . "Lead Subacetate - Toxicity and Cancer Potency Information". California Office of Environmental Health Hazard Assessment. URL:[Link]

-

National Toxicology Program (NTP) . "Lead and Lead Compounds - 15th Report on Carcinogens". NCBI Bookshelf. URL:[Link]

-

ResearchGate . "Lead as a carcinogen: Experimental evidence and mechanisms of action". International Journal of Environmental Research and Public Health. URL:[Link]

The Dual Legacy of "Sugar of Lead": A Technical History of Lead Acetate in Scientific Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

From the sweet deception of ancient Roman wines to its indispensable role in modern laboratories, lead(II) acetate, colloquially known as "sugar of lead," boasts a rich and complex history intertwined with scientific discovery and peril. This technical guide delves into the multifaceted journey of this simple lead salt, exploring its chemical intricacies, pivotal applications in research, and the critical safety considerations that govern its use today. This document serves as a comprehensive resource for understanding the enduring, albeit cautious, legacy of lead acetate in the scientific realm.

A Bitter-Sweet Past: The Historical Trajectory of Lead Acetate

The story of lead acetate begins not in a laboratory, but in the annals of ancient history. Its distinctly sweet taste, a dangerous mimicry of sugar, led to its use as a sweetener in food and wine, a practice that persisted for centuries despite its known toxicity.[1][2][3][4] The ancient Romans, for instance, would boil grape juice in lead pots to produce a sweet syrup called "defrutum," unknowingly lacing their concoctions with this poisonous compound.[1][3][5] This historical misuse serves as a stark reminder of the importance of chemical knowledge and safety. The first documented case of fatal poisoning by lead acetate is believed to be that of Pope Clement II in 1047.[6]

Its formal entry into the scientific sphere is more recent, with its synthesis and properties being systematically studied from the 18th century onwards. The synthesis of acetone in the 17th century, then known as "spirit of Saturn," involved the use of lead(II) acetate, which was referred to as "salt of Saturn".[1] Over time, its utility extended beyond a mere chemical curiosity, finding applications as a mordant in textile dyeing, a drier in paints and varnishes, and even in early cosmetics.[1][5][6][7][8] While many of these historical uses have been abandoned due to its toxicity, its unique chemical properties have secured its place as a valuable reagent in modern scientific research.

Chemical Profile and Synthesis of Lead(II) Acetate

Lead(II) acetate, with the chemical formula Pb(CH₃COO)₂, is a white crystalline solid.[1][7][8] It is most commonly available as the trihydrate, Pb(CH₃COO)₂·3H₂O, which is an efflorescent, monoclinic crystalline substance.[1][7]

Physicochemical Properties

| Property | Value |

| Molar Mass | 325.29 g/mol (anhydrous), 379.33 g/mol (trihydrate)[1] |

| Appearance | White powder or colorless crystals[1][8] |

| Odor | Slightly acetic[1] |

| Taste | Sweet[1][7][8] |

| Density | 3.25 g/cm³ (anhydrous), 2.55 g/cm³ (trihydrate)[1] |

| Melting Point | 280 °C (anhydrous), 75 °C (trihydrate)[1] |

| Solubility | Soluble in water and glycerin[1] |

Synthesis of Lead(II) Acetate

Several methods can be employed for the synthesis of lead(II) acetate in a laboratory setting.

Method 1: Reaction of Lead(II) Oxide with Acetic Acid

This is a common and straightforward method for producing lead(II) acetate.

-

Reaction: PbO(s) + 2CH₃COOH(aq) → Pb(CH₃COO)₂(aq) + H₂O(l)

-

Protocol:

-

Carefully add lead(II) oxide to glacial acetic acid in a fume hood with constant stirring.

-

Gently heat the mixture to facilitate the reaction.

-

Once the reaction is complete, filter the solution to remove any unreacted solid.

-

Crystallize the lead(II) acetate from the solution by slow evaporation or by cooling.

-

Collect the crystals by filtration and dry them appropriately.

-

Method 2: Reaction of Elemental Lead with Acetic Acid and Hydrogen Peroxide

This method utilizes the oxidizing power of hydrogen peroxide to facilitate the dissolution of lead metal in acetic acid.[1][5]

-

Reaction: Pb(s) + 2CH₃COOH(aq) + H₂O₂(aq) → Pb(CH₃COO)₂(aq) + 2H₂O(l)

-

Protocol:

-

In a well-ventilated fume hood, combine elemental lead (e.g., shavings or powder) with a solution of acetic acid.

-

Slowly and carefully add hydrogen peroxide to the mixture. The reaction is exothermic and will generate gas, so the addition should be controlled.

-

Stir the mixture until the lead has completely reacted.

-

Filter the resulting solution and crystallize the lead(II) acetate as described in Method 1.

-

Caption: Synthesis pathways for Lead(II) Acetate.

Applications in Scientific Research

Despite its toxicity, lead acetate remains a valuable tool in various scientific disciplines due to its specific chemical reactivity.

Detection of Hydrogen Sulfide

One of the most well-known laboratory applications of lead acetate is in the detection of hydrogen sulfide (H₂S) gas.[1][6][7] This is based on the formation of a dark, insoluble precipitate of lead(II) sulfide.

-

Reaction: Pb(CH₃COO)₂(aq) + H₂S(g) → PbS(s) + 2CH₃COOH(aq)

-

Experimental Protocol: Preparation of Lead Acetate Paper

-

Prepare a dilute solution of lead(II) acetate in deionized water (e.g., 1-5% w/v).

-

Immerse strips of filter paper into the lead acetate solution until they are fully saturated.

-

Carefully remove the paper strips and allow them to air dry in a fume hood.

-

Store the dried lead acetate paper in a sealed container, protected from light and atmospheric gases.

-

-

Workflow for H₂S Detection:

-

Moisten a strip of the prepared lead acetate paper with deionized water.

-

Expose the moistened paper to the gas sample suspected of containing hydrogen sulfide.

-

A positive result is indicated by the paper turning black or dark brown due to the formation of lead(II) sulfide precipitate.

-

Caption: Workflow for Hydrogen Sulfide Detection.

Synthesis of Other Lead Compounds

Lead(II) acetate serves as a convenient and soluble starting material for the synthesis of a wide range of other lead compounds, including lead chromate (a pigment) and lead(II) carbonate.[1][6] Its solubility in water allows for facile double displacement reactions.

Histological Staining

In the field of histology, basic lead acetate has been used in certain staining protocols. For instance, it is a component of some methods for staining myelin sheaths in nervous tissue. The lead ions act as a mordant, enhancing the binding of the dye to the tissue components.

Toxicity and Safety: A Critical Consideration

The primary limitation to the widespread use of lead acetate is its significant toxicity.[1][8][9][10] Lead is a cumulative poison that can affect multiple organ systems, including the nervous, hematopoietic, renal, and reproductive systems.[9][10]

Routes of Exposure and Health Effects

-

Ingestion: The sweet taste of lead acetate makes accidental ingestion a particular concern. Ingestion can lead to acute lead poisoning, with symptoms including abdominal pain, nausea, vomiting, and neurological effects.[9]

-

Inhalation: Inhalation of lead acetate dust can also lead to systemic absorption and toxicity.[9]

-

Dermal Contact: While absorption through intact skin is generally low, prolonged or repeated contact can lead to some absorption and local irritation.[9][11]

Chronic exposure to low levels of lead can have severe long-term consequences, including developmental neurotoxicity in children, cardiovascular effects, and kidney damage.[9] Lead acetate is also classified as a probable human carcinogen and a reproductive toxin.[10][12][13]

Safe Handling and Disposal

Due to its hazardous nature, strict safety protocols must be followed when handling lead acetate.

-

Engineering Controls: All work with lead acetate should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times.[9][10][12]

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where lead acetate is handled.[9][12] Wash hands thoroughly after handling the compound.

-

Spill and Waste Management: Spills should be cleaned up immediately using appropriate procedures to avoid generating dust.[10][14] All lead-containing waste must be disposed of as hazardous waste according to institutional and local regulations.[13]

Caption: Essential Safety Protocols for Handling Lead Acetate.

Conclusion: A Tool of Precision and Peril

The history of lead acetate is a compelling narrative of scientific progress tempered by a growing understanding of toxicology. From its deceptive sweetness to its utility in detecting hazardous gases and synthesizing novel compounds, "sugar of lead" has left an indelible mark on science. For the modern researcher, it remains a valuable reagent, but one that demands the utmost respect and adherence to stringent safety protocols. By understanding its history, properties, and hazards, we can continue to leverage its unique chemical attributes while ensuring the safety of ourselves and our environment.

References

-

Lead(II) acetate - Wikipedia. (n.d.). Retrieved from [Link]

-

Lead Acetate Uses, Properties and Formulas - Turito. (2023, April 12). Retrieved from [Link]

-

Lead Acetate: Structure, Formula, Properties & Uses Explained - Vedantu. (2020, July 2). Retrieved from [Link]

-

Lead Acetate Formula: Preparation, Properties, Uses - EMBIBE. (2023, January 25). Retrieved from [Link]

-

Lead(II) acetate - Sciencemadness Wiki. (2019, December 11). Retrieved from [Link]

-

Lead Acetate Formula - Properties, Uses and FAQs - Vedantu. (n.d.). Retrieved from [Link]

-

Lead Acetate is also known as lead(II) acetate, is a white crystalline chemical compound with the formula Pb(C 2 H 3 O 2 ) 2 - BYJU'S. (n.d.). Retrieved from [Link]

-

ICSC 0910 - LEAD(II) ACETATE (anhydrous) - International Chemical Safety Cards (ICSCs). (n.d.). Retrieved from [Link]

-

LEAD ACETATE STABILIZED - Loba Chemie. (n.d.). Retrieved from [Link]

-

Lead Acetate Basic - Safety data sheet. (n.d.). Retrieved from [Link]

-

History of Lead use – Sustainable Lead Remediation. (2022, February 16). Retrieved from [Link]

-

Lead acetate | chemical compound - Britannica. (n.d.). Retrieved from [Link]

-

Lead acetate - CAMEO. (2022, October 7). Retrieved from [Link]

-

Lead acetates: Human health tier III assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). (2020, June 28). Retrieved from [Link]

Sources

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. History of Lead use – Sustainable Lead Remediation [bio.sites.mtu.edu]

- 3. cfmot.de [cfmot.de]

- 4. Lead acetate | chemical compound | Britannica [britannica.com]

- 5. Lead Acetate Formula - Properties, Uses and FAQs [vedantu.com]

- 6. Lead Acetate Uses, Properties and Formulas | Turito [turito.com]

- 7. Lead Acetate: Structure, Formula, Properties & Uses Explained [vedantu.com]

- 8. embibe.com [embibe.com]

- 9. ICSC 0910 - LEAD(II) ACETATE (anhydrous) [chemicalsafety.ilo.org]

- 10. Lead Acetate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. lobachemie.com [lobachemie.com]

- 13. agarscientific.com [agarscientific.com]

- 14. LEAD ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Guide: Hydrolysis and Speciation of Lead(II) Acetate

The following technical guide details the hydrolysis mechanisms, speciation, and synthesis of basic lead(II) acetate salts.

Executive Summary

Lead(II) acetate (

This guide provides a mechanistic analysis of these hydrolysis pathways and details the protocol for synthesizing Lead(II) Subacetate (

Part 1: Thermodynamics & Mechanism of Hydrolysis

The Hydrolytic Cascade

In aqueous media, the lead(II) ion (

The hydrolysis follows a stepwise cluster formation model, heavily dependent on pH and total lead concentration (

Key Hydrolytic Reactions:

-

Initial Deprotonation (Minor):

Note: The monomer -

Trimerization (Dominant):

This trinuclear cluster is the most stable species in neutral to slightly basic solutions and is the core structural unit of solid basic lead acetate. -

Higher-Order Polymerization: At higher pH or concentrations, tetranuclear and hexanuclear clusters form:

Speciation Pathway Diagram

The following diagram illustrates the progression from free lead ions to complex basic clusters as pH increases.

Figure 1: Speciation of Lead(II) in aqueous media. The trinuclear cluster

Part 2: Structural Characterization of Basic Salts

The term "Basic Lead Acetate" refers to a class of compounds with the general formula

Crystal Structure Analysis

X-ray crystallographic studies reveal that these salts are not simple mixtures of oxide and acetate but distinct coordination polymers.

-

Core Unit: The cation is the triangular

cluster. -

Bridging: The lead atoms are bridged by hydroxyl groups (

) capping the faces of the lead triangle. -

Acetate Role: Acetate ligands coordinate to the lead centers, bridging adjacent clusters to form infinite chains or 2D sheets.

-

Stereochemistry: The coordination geometry is hemidirected, meaning ligands occupy only part of the coordination sphere, leaving a "gap" occupied by the stereochemically active

lone pair.

Part 3: Experimental Protocol

Synthesis of Lead(II) Subacetate ( )

This protocol utilizes the reaction between normal lead(II) acetate and lead(II) oxide (litharge) to generate the basic salt. This method mimics the preparation of Goulard’s Extract but focuses on isolating the chemical species.

Reaction Stoichiometry:

3.1 Reagents & Equipment

| Reagent | Grade | Role |

| Lead(II) Acetate Trihydrate | ACS Reagent (>99%) | Precursor |

| Lead(II) Oxide (Litharge) | ACS Reagent (>99%) | Basicity Source |

| Water | Distilled, CO₂-free | Solvent |

| Equipment | Specification | Purpose |

| Reflux Setup | 500mL Round Bottom Flask | Controlled heating |

| Filtration Unit | Sintered Glass (Porosity 4) | Removal of unreacted PbO |

| Inert Atmosphere | Nitrogen/Argon line | Prevention of Carbonate formation |

3.2 Step-by-Step Workflow

-

Preparation of Solvent: Boil 200 mL of distilled water for 15 minutes to purge dissolved

. Cool under nitrogen gas. Rationale: -

Dissolution: In the 500mL flask, dissolve 37.9 g (0.1 mol) of Lead(II) Acetate Trihydrate in 100 mL of the

-free water. -

Addition of Oxide: Slowly add 44.6 g (0.2 mol) of Lead(II) Oxide (yellow Litharge) to the solution with vigorous stirring.

-

Note: The 1:2 molar ratio targets the

cluster stoichiometry.

-

-

Digestion (Reflux): Heat the mixture to a gentle boil (reflux) for 45–60 minutes. The yellow PbO powder should gradually dissolve, and the solution will turn clear or slightly opalescent.

-

Filtration: While still hot, filter the solution through a sintered glass funnel under a nitrogen blanket to remove any unreacted PbO or formed carbonates.

-

Crystallization: Concentrate the filtrate by rotary evaporation (do not dry completely) or allow to cool in a desiccator over NaOH pellets (to absorb

) and

3.3 Synthesis Process Diagram

Figure 2: Synthesis workflow for Lead(II) Subacetate. CO₂ exclusion is critical at all cooling/crystallization steps.

Part 4: Analytical Validation

To verify the synthesis of the basic salt versus the normal salt, the following parameters must be checked.

| Parameter | Method | Expected Result (Basic Salt) | Expected Result (Normal Salt) |

| Total Lead ( | EDTA Titration (Xylenol Orange) | ~76-78% (by mass) | ~54.6% |

| Basicity (Alkalinity) | Acid-Base Titration ( | High buffering capacity | Neutral/Weakly Acidic |

| Solubility | Aqueous dissolution | Soluble (Clear) | Soluble (Clear) |

| Carbonate Impurity | Addition of dilute acid | No effervescence | Effervescence (if contaminated) |

Validation Logic: The basic salt contains significantly higher lead content per unit mass compared to the normal acetate due to the replacement of acetate mass with lighter hydroxide bridges and the higher Pb:Acetate ratio.

Part 5: Safety & Toxicology (Critical)

Lead(II) compounds are cumulative neurotoxins.

-

Route of Entry: Inhalation of dust and ingestion. Lead acetate is sweet-tasting, increasing the risk of accidental ingestion if hygiene is poor.

-

Absorption: Unlike insoluble lead salts (sulfate, oxide), lead acetate and subacetate are highly water-soluble , leading to rapid bioavailability and absorption into the bloodstream.

-

PPE Requirements:

-

Double nitrile gloves.

-

P100/N100 Respirator if handling dry powder.

-

Fume hood operation is mandatory during the boiling phase to prevent inhalation of aerosols.

-

-

Disposal: All filtrates, filter papers, and washings must be collected in a dedicated "Heavy Metal Waste" container. Never pour down the sink.

References

- Hydrolysis of Metal Ions: Baes, C. F., & Mesmer, R. E. (1976). The Hydrolysis of Cations. Wiley-Interscience.

-

Cluster Structure: Ohtaki, H., & Maeda, M. (1974). "X-Ray Diffraction Studies of the Structures of the Hydrolyzed Lead(II) Ion in Solution". Bulletin of the Chemical Society of Japan.

-

Synthesis Protocol: Gibson, C. S., & Matthews, E. (1928). "Lead Subacetate Solution (Goulard's Extract) and its Reaction with Phenols". Journal of the Chemical Society.

-

Toxicity Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16685321, Lead(II) acetate.

-

Crystallography: Krivovichev, S. V., & Burns, P. C. (2000). "Crystal chemistry of basic lead carbonates". Mineralogical Magazine.

Sources

Spectroscopic Elucidation of Basic Lead Acetate: A Comprehensive Guide to IR and NMR Characterization

Executive Summary

Basic lead acetate, commonly referred to as lead subacetate, is a complex inorganic polymer with the general formula

Structural Causality and Spectroscopic Strategy

Why does basic lead acetate behave differently under spectroscopic interrogation compared to its neutral counterpart? The causality lies in its electron density distribution. The highly electronegative hydroxyl groups pull electron density away from the lead centers, altering the shielding environment of the

Therefore, our analytical strategy must be a self-validating system : the coordination mode deduced from the IR

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is the first line of defense in confirming the "basic" nature of the acetate. The critical differentiator is the presence of structural hydroxyl (

Quantitative Data: FTIR Spectral Assignments

Table 1: Key FTIR Spectral Assignments for Basic Lead Acetate

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Mechanistic Significance |

| Structural O-H | 3400 - 3450 | Stretching ( | Confirms the basic (hydroxide) nature of the complex[1]. |

| Acetate C=O | 1530 - 1560 | Asymmetric Stretch ( | Bridging/chelating coordination to Pb lowers the frequency[3]. |

| Acetate C-O | 1400 - 1420 | Symmetric Stretch ( | The |

| Pb-O | 400 - 600 | Stretching ( | Direct evidence of the metal-ligand framework. |

Protocol 1: Moisture-Free ATR-FTIR Analysis

This protocol utilizes an internal self-validation mechanism to differentiate structural hydroxyls from atmospheric moisture contamination.

-

Background Collection: Collect a background spectrum using a diamond Attenuated Total Reflectance (ATR) crystal in a dry nitrogen-purged environment to eliminate atmospheric

and -

Sample Loading: Deposit 5-10 mg of basic lead acetate powder onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform contact.

-

Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans.

-

Self-Validation Check (Critical): Inspect the 1630-1640 cm⁻¹ region. A strong peak here indicates free molecular water (the

bending mode). If present, the sample is hydrated or degraded, and the 3400 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR of basic lead acetate is notoriously unreliable because the complex cluster dissociates and re-equilibrates in solvents like

Quantitative Data: Multinuclear ssNMR Chemical Shifts

Table 2: Multinuclear ssNMR Chemical Shifts for Basic Lead Acetate

| Nucleus | Chemical Shift (ppm) | Line Shape / Multiplicity | Structural Implication |

| ~2.0, ~4.5 | Two broad singlets | Differentiates methyl protons (2.0 ppm) from hydroxyl protons (4.5 ppm). | |

| ~178.0 | Singlet (Carboxyl) | Downfield shift confirms strong Pb-O-C electron delocalization. | |

| ~22.5 | Singlet (Methyl) | Standard acetate methyl environment. | |

| -1200 to -1600 | Multiple isotropic peaks | Indicates multiple distinct Pb sites (e.g., |

Protocol 2: CP/MAS Solid-State NMR

This protocol uses variable spinning speeds to validate true isotropic chemical shifts against anisotropic artifacts.

-

Rotor Packing: Pack ~100 mg of finely ground basic lead acetate into a 4 mm zirconia Magic Angle Spinning (MAS) rotor under an argon atmosphere to prevent moisture ingress.

-

Referencing: Calibrate the spectrometer using solid lead nitrate (

) as an external secondary reference, setting its isotropic peak to -3494 ppm[2][4]. -

Acquisition: Spin the sample at the Magic Angle (54.74°) at a rate of 10 kHz to average out chemical shift anisotropy (CSA). Apply Cross-Polarization (CP) from

to -

Self-Validation Check (Critical): Acquire a second spectrum at a different spinning speed (e.g., 12 kHz). True isotropic chemical shifts will remain stationary, while spinning sidebands (resulting from the large CSA of hemidirected Pb environments) will shift position. This ensures accurate assignment of the central Pb environments and prevents false identification of cluster geometries.

Integrated Analytical Workflow

To ensure absolute scientific integrity, the data from IR and NMR must be logically integrated. The diagram below illustrates the decision tree and cross-validation workflow for structural elucidation.

Integrated spectroscopic workflow for the structural validation of basic lead acetate.

Conclusion

The spectroscopic analysis of basic lead acetate requires a fundamental understanding of its polymeric, multinuclear nature. By coupling the ligand-sensitive capabilities of ATR-FTIR with the metal-centric precision of

References

-

[1] PubChem. "Lead acetate (Pb3(AcO)2(OH)4) | CID 5284406". National Institutes of Health (NIH). URL:

-

[4] ACS Publications. "Solid-State NMR and NQR Spectroscopy of Lead-Halide Perovskite Materials". Journal of the American Chemical Society. URL:

-

[3] Taylor & Francis. "Lead soaps in paintings: Friends or foes?". Journal of Cultural Heritage. URL:

-

[2] ResearchGate. "207 Pb NMR spectra of the alkaline aqueous Pb(II) N -acetylcysteine...". Inorganic Chemistry. URL:

Sources

Methodological & Application

Protocol for preparing a saturated lead acetate, basic solution

Application Note: Protocol for the Preparation and Standardization of Saturated Lead Acetate, Basic Solution (Lead Subacetate)

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Mechanistic Principles & Causality

Basic lead acetate, commonly referred to as lead subacetate (

A fundamental vulnerability in preparing this solution is its high reactivity with dissolved and atmospheric carbon dioxide (

Quantitative Data: Reagents & Specifications

To accommodate different laboratory supply chains, two methods are provided. The quantitative requirements for both are summarized below.

Table 1: Reagent Quantities for Protocol Variations

| Component | Method A (De Novo Synthesis) | Method B (Direct Saturation) |

| Lead(II) Acetate Trihydrate | 210 g | N/A |

| Lead Monoxide (Litharge) | 140 g | N/A |

| Basic Lead Acetate Powder | N/A | 80 g |

| 1000 mL (Final Volume) | 220 mL |

Table 2: Physicochemical Specifications of the Final Solution

| Parameter | Specification | Causality / Rationale |

| Appearance | Clear, colorless liquid | Turbidity indicates atmospheric |

| pH | ~7.5 | Confirms the presence of the basic subacetate complex[2]. |

| Relative Density | 1.254 g/mL at 20°C | Ensures an optimal, standardized titer for quantitative precipitation[3]. |

| Lead Content | 16.7% – 17.4% (m/m) | Meets standard pharmacopeial requirements for basic lead acetate solutions[2]. |

Experimental Protocols

Method A: De Novo Synthesis of Saturated Basic Lead Acetate (USP/AOAC Standard)

This method generates the subacetate complex through the thermal reaction of neutral lead acetate with lead monoxide[1].

-

Solvent Degassing: Boil 1.5 L of double-distilled water for 15 minutes to expel dissolved

. Allow it to cool to room temperature in a flask fitted with a soda-lime tube to prevent -

Primary Dissolution: In a 1000 mL volumetric flask, dissolve 210 g of lead(II) acetate trihydrate in 700 mL of the

-free water[1]. -

Complexation Reaction: Add 140 g of lead monoxide (litharge) to the solution[1].

-

Thermal Activation: Attach a reflux condenser and boil the mixture gently for 30 minutes. Causality: The heat provides the activation energy necessary to dissolve the litharge and drive the formation of the soluble subacetate complex.

-

Cooling & Volume Adjustment: Remove the flask from the heat, cool to room temperature, and dilute to exactly 1000 mL using the remaining

-free water. -

Anaerobic Filtration: Filter the solution through a Whatman No. 42 filter paper. Keep the funnel covered with a watch glass during filtration to exclude air and prevent the nucleation of lead carbonate.

Method B: Direct Saturation of Commercial Basic Lead Acetate

For laboratories utilizing pre-synthesized basic lead acetate powder, as outlined in the 3[3].

-

Weighing: Accurately weigh 80 g of commercially available basic lead acetate powder[3].

-

Dissolution: Transfer the powder to a sealed Erlenmeyer flask and add 220 mL of freshly boiled,

-free distilled water[3]. -

Equilibration: Stir the mixture overnight (12–16 hours) using a magnetic stirrer. Causality: The extended equilibration time ensures complete saturation of the basic salt in the cold solvent.

-

Filtration: Filter the suspension through a medium-porosity sintered glass funnel to remove any insoluble impurities[3].

-

Standardization: Dilute the clear supernatant with freshly boiled water until a relative density of 1.254 is achieved[3].

Self-Validating System & Quality Control

To guarantee the integrity of the reagent before applying it to valuable samples, the protocol must be treated as a self-validating system. Perform the following checks immediately after preparation:

-

The pH Check: Measure the pH of the final solution. It must read approximately 7.5[2]. If the solution is acidic (pH < 6), the conversion from neutral lead acetate to the basic subacetate was incomplete, and the solution will fail to precipitate target macromolecules.

-

The Density Check: Use a hydrometer to confirm the specific gravity is 1.254[3]. A lower density indicates incomplete saturation.

-

The Clarity Test: Hold the sealed bottle against a dark background. The solution must be perfectly clear. If a white film or opalescence is observed,

has breached the system, and the solution must be re-filtered anaerobically. Store strictly in tightly sealed, dark polyethylene or glass containers.

Workflow Visualization

Workflow for the de novo synthesis of saturated basic lead acetate solution.

References

Sources

Application Note: Lead(II) Acetate, Basic – Protocols for De Novo Phasing in Protein Crystallography

[1][2]

Part 1: Executive Summary & Scientific Foundation[1]

Introduction

While molecular replacement (MR) and Selenomethionine (SeMet) phasing are dominant in modern crystallography, heavy atom derivatization remains the "gold standard" rescue strategy for novel folds where no homolog exists, or when SeMet expression fails.[1][2]

Lead(II) Acetate, Basic (Lead Subacetate,

Mechanism of Action

Lead (

-

Primary Binding Targets:

-

The "Basic" Advantage: The basic form buffers the local environment to a higher pH, potentially deprotonating target residues (like Histidine) and enhancing ligand exchange rates compared to the neutral acetate salt.

Binding Logic Diagram

The following diagram illustrates the decision matrix for selecting Lead Acetate Basic based on protein sequence and buffer conditions.

Figure 1: Decision matrix for Lead Acetate derivatization.[1][2] Note the critical checkpoint at Buffer Compatibility.

Part 2: Critical Pre-Experimental Considerations

Chemical Incompatibility (The "Crash" List)

Lead ions are notoriously prone to precipitation.[1][2] Before opening the reagent bottle, you must verify your crystal mother liquor against this table.

| Component Type | Compatible (Safe) | Incompatible (Precipitates Pb) | Reason for Failure |

| Buffers | HEPES, MES, Acetate, Tris*, Cacodylate | Phosphate, Citrate, Carbonate | Forms insoluble Pb-salts immediately.[1][2] |

| Salts | Nitrate ( | Sulfate ( | PbSO4 is insoluble.[1][2] PbCl2 has low solubility.[1][2] |

| Precipitants | PEG (all MW), MPD, Glycerol | Ammonium Sulfate | Sulfate competition.[1][2] |

| Additives | DTT (< 5mM), TCEP | EDTA, EGTA | Chelators strip Pb from the protein.[1][2] |

*Note: Tris can weakly coordinate Pb but is generally usable if Pb concentration is sufficient.

Safety Protocol

Part 3: Detailed Protocols

Protocol A: Preparation of Stock Solution (The "CO2-Free" Method)

Context: Basic lead acetate reacts rapidly with atmospheric

Materials:

Steps:

-

Degas Water: Boil 10 mL of Milli-Q water for 5 minutes or use a vacuum degasser to remove dissolved

.[1][2] Allow to cool in a sealed container. -

Weighing: Weigh the Lead Acetate Basic in a fume hood. Aim for a 100 mM - 200 mM stock concentration.

-

Dissolution: Add the degassed water to the solid. Do not vortex vigorously (introduces air).[1][2] Invert gently to dissolve.[1][2]

-

Filtration: Immediately filter the solution through a 0.22 µm filter into a small, airtight tube (e.g., PCR tube or O-ring screw cap).

-

Storage: Use immediately. Do not store. If a white crust forms on the rim, discard and remake.

Protocol B: The Gradient Soak (Standard Method)

Context: Direct transfer to high-concentration heavy atoms often cracks crystals due to osmotic shock.[1]

Workflow Diagram:

Figure 2: Step-wise soaking protocol to minimize osmotic shock.

Detailed Procedure:

-

Prepare Drop: Create a 2 µL drop of "Soaking Solution" containing:

-

Transfer: Loop a native crystal and transfer it to the Soaking Solution.

-

Observation: Watch the crystal under the microscope for 2 minutes.

-

Incubation: Incubate for 30 minutes to 2 hours .

-

Harvest: Loop the crystal.

-

Back-Soak (Critical Step): Dip the crystal into a fresh drop of cryo-protectant (without Lead) for 2-5 seconds .

-

Why? This removes non-specifically bound lead from the solvent shell, reducing background noise and preventing ice rings from lead salts.[2]

-

-

Flash Cool: Plunge immediately into Liquid Nitrogen.

Protocol C: Co-Crystallization (Alternative)

Use this if soaking shatters your crystals.[1][2]

-

Add Lead Acetate Basic to your protein stock solution to a final concentration of 1–5 mM .[1][2]

-

Incubate on ice for 30 minutes.

-

Centrifuge (14,000 x g, 10 min) to remove any precipitated protein-lead aggregates.

-

Set up crystallization drops using the supernatant.[1][2]

-

Warning: This may alter the space group or unit cell dimensions compared to the native.[6]

-

Part 4: Data Analysis & Validation

What to look for (Diffraction)

Collect data at the Lead L-III absorption edge (

Self-Validation Checklist

Before solving the structure, verify derivatization:

-

Isomorphism: Is the unit cell within 1% of the native? (If >2% change, SIR/MIR is difficult; treat as SAD).[1][2]

-

Anomalous Signal: Process data (e.g., XDS/HKL2000).[1][2] Look for SigAno or Measurable Anomalous Signal in the output statistics. A value > 1.2 in high-resolution shells indicates successful binding.[1][2]

-

Patterson Maps: Calculate an Anomalous Difference Patterson map. Distinct peaks (not at the origin) confirm heavy atom sites.[1][2]

References

-

Blundell, T. L., & Johnson, L. N. (1976).[1][2] Protein Crystallography. Academic Press.[1][2] (The foundational text on isomorphous replacement).[1][2]

-

Sun, P. D., & Radaev, S. (2002).[1][2] A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 58(7), 1092-1098.[1][2] Link

-

Hampton Research. (n.d.).[1][2][7] Heavy Atom Screens User Guide. Retrieved October 26, 2023.[1][2][5] Link

-

Jena Bioscience. (n.d.).[1][2] Heavy Atom Derivatization: Lead Acetate.[1][2][8] Link

-

Carugo, O. (2014).[1][2] Amino acid preferences in interactions with metal ions. Journal of Inorganic Biochemistry, 137, 53-61.[2] (Mechanistic basis for Pb-Amino acid interactions).

Sources

- 1. Lead(II) acetate - Wikipedia [en.wikipedia.org]

- 2. Basic lead acetate - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Towards a rational approach for heavy-atom derivative screening in protein crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opentrons.com [opentrons.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Contrast Lead Citrate Staining for Transmission Electron Microscopy (TEM)

Introduction & Core Directive

In biological TEM, contrast is the currency of resolution. While Uranyl Acetate (UA) acts as a general stain binding to nucleic acids and proteins, it often fails to provide sufficient electron density for lipid membranes and glycogen granules. Lead Citrate is the essential "booster" stain, interacting with reduced osmium and hydroxyl groups to generate the sharp, high-contrast images required for publication-quality data.

However, lead staining is notoriously capricious.[1] The formation of insoluble lead carbonate (

This guide provides a rigorous, self-validating framework for lead staining, moving beyond simple recipes to control the chemical environment of the grid.

Mechanism of Action

To master lead staining, one must understand the chemistry of binding and precipitation.

The Chelation Strategy

Free lead ions (

-

The Solution: We use Citrate as a chelator. It forms a soluble complex with lead, shielding it from precipitation while keeping it available for staining at alkaline pH.

-

The Target: Lead citrate binds avidly to:

-

Reduced Osmium: Sites where OsO4 has fixed lipids (membranes).

-

Hydroxyl Groups: Glycogen and carbohydrate moieties.

-

RNA/DNA: Enhances the contrast previously established by UA.

-

The Enemy: Carbon Dioxide

The lead cation (

Reagent Preparation Protocols

We present two protocols: Reynolds (Classic) for routine use and Sato (Modified) for long-term stability and harder resin matrices.

Protocol A: Reynolds' Lead Citrate (The Gold Standard)

Best for: Routine biological samples, fresh preparation.

Reagents:

-

Lead Nitrate [

] -

Sodium Citrate [

] -

1N NaOH (Freshly prepared, carbonate-free)

- -free Ultra-pure water (Boiled for 10 min and cooled)

Step-by-Step Formulation:

-

Dissolution: In a 50ml volumetric flask, mix 1.33g Lead Nitrate and 1.76g Sodium Citrate with 30ml

-free water. -

Chelation (The Milky Phase): Shake vigorously for 1 minute, then intermittently for 30 minutes.

-

Clarification (The Clearing Phase): Add 8.0ml of 1N NaOH . Dilute to 50ml with water. Mix by inversion.

-

Self-Validating Step: The milky solution must turn crystal clear instantly. If any turbidity remains, the chelation failed or the NaOH is carbonated. Discard.

-

-

Storage: Store in a glass-stoppered bottle at 4°C. Stable for 3-6 months.

Protocol B: Sato's Lead Stain (High Stability)

Best for: Calcified tissue, hard plastics, and labs requiring a stock solution stable for 1 year.

Reagents:

-

Lead Nitrate, Lead Acetate, Lead Citrate (Calcined), Sodium Citrate.[4]

Key Difference: Sato’s method uses a triple-lead salt approach.[3] The critical step is calcining the lead citrate (heating crystals at 250°C until brownish-yellow) before mixing. This modification creates a super-stable complex that is highly resistant to

The Staining Workflow (The "Closed Chamber" Method)

This protocol utilizes a controlled micro-environment to exclude

Equipment Setup

-

Glass Petri dish with lid.

-

NaOH Pellets (The

Scavenger).[5] -

0.02N NaOH (for washing).

Step-by-Step Protocol

-

The Chamber Prep:

-

The Drop Setup:

-

Pipette droplets (20-50µl) of the Lead Citrate solution onto the Parafilm.

-

Cover immediately with the Petri lid to prevent air exposure.

-

-

Staining:

-

The Wash (Critical Failure Point):

-

Most precipitation happens during the wash when the alkaline lead on the grid meets air.

-

Technique:

-

Prepare three beakers: Beaker A (0.02N NaOH), Beaker B (DI Water), Beaker C (DI Water).

-

Remove grid from stain. Immediately dip into Beaker A (The NaOH keeps pH high, preventing precipitation).

-

Transfer to Beaker B (Dip 20x).

-

Transfer to Beaker C (Dip 20x).

-

Wick dry with filter paper (Whatman #50).

-

-

Visualization of Workflows

Diagram 1: The "Closed Chamber" Staining Logic

This diagram illustrates the critical environmental controls required to prevent precipitation.

Caption: The Closed Chamber workflow emphasizes the critical transition from stain to the first alkaline wash to prevent carbonate formation.

Diagram 2: Chemistry of Failure (Lead Carbonate)

Understanding the chemical pathway to artifact formation.

Caption: The chemical pathway showing how Carbon Dioxide competes with Citrate to form insoluble artifacts.

Troubleshooting & Data Summary

Artifact Identification Table

| Artifact Appearance | Probable Cause | Corrective Action |

| Large Black "Cannonballs" | Use fresh NaOH pellets; do not breathe on grids; ensure first wash is dilute NaOH. | |

| Fine "Pepper" / Sand | Precipitate in the stock solution. | Filter stock solution (0.2µm) before use.[10] If milky, discard. |

| High Background / Granularity | Overstaining. | Reduce staining time (e.g., 3 min |

| White Haze (Milky Grid) | Incomplete washing. | Increase the number of dips in DI water (Wash 2 & 3).[11] |

Comparison: Reynolds vs. Sato[3]

| Feature | Reynolds Method [1] | Sato Method [2] |

| Preparation Time | 45 Minutes | 2+ Hours (requires calcining) |

| Stability | 3-6 Months | 12+ Months |

| Contrast Intensity | High | Very High |

| Sensitivity to | High | Moderate |

| Recommended For | Routine Diagnostics | Research / Calcified Tissue |

Safety & Waste Disposal

-

Toxicity: Lead salts are cumulative neurotoxins.

-

Mandatory PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.[12]

-

Handling: Weigh powders in a fume hood to avoid inhalation.

-

-

Disposal:

-

Never pour lead solutions down the sink.

-

Collect all liquid waste (including the first wash beaker) in a dedicated "Heavy Metal Waste" container.

-

Solid waste (Parafilm, contaminated filter paper) goes into "Hazardous Solid Waste."

-

References

-

Reynolds, E. S. (1963).[1][3][10] The use of lead citrate at high pH as an electron-opaque stain in electron microscopy.[10][11] Journal of Cell Biology, 17(1), 208–212.[10]

-